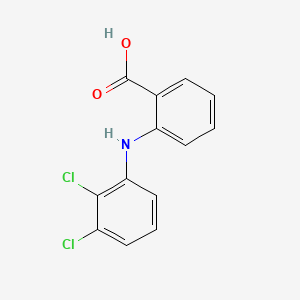

Clofenamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONFYSWOLCTYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195575 | |

| Record name | Clofenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-55-0 | |

| Record name | 2-[(2,3-Dichlorophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofenamic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofenamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0MUE4C19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clofenamic acid chemical synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Clofenamic Acid

Introduction

This compound, a derivative of N-phenylanthranilic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Structurally, it is characterized by an anthranilic acid core where a hydrogen on the amino group is substituted by a 2,6-dichloro-3-methylphenyl group.[1] Like other fenamates, its therapeutic effects stem from the inhibition of prostaglandin synthesis.[1][2][3] This guide provides a detailed technical overview for its chemical synthesis and purification, tailored for researchers and professionals in drug development. The primary synthetic route discussed is the copper-catalyzed Ullmann condensation, a cornerstone method for forming C-N bonds in diarylamine synthesis.[4][5]

Part 1: Chemical Synthesis via Ullmann Condensation

The synthesis of this compound is classically achieved through an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with an amine.[4][6] Specifically for this compound, the reaction joins 2-chlorobenzoic acid and 2,6-dichloro-3-methylaniline.

Principle and Mechanism

The Ullmann condensation is a type of cross-coupling reaction that, while effective, traditionally requires harsh conditions, including high temperatures and polar aprotic solvents.[4][7] The reaction mechanism, though extensively studied, is understood to proceed through a copper-catalyzed cycle.

The key steps are generally accepted as:

-

Formation of a Copper(I) Amide: The amine starting material reacts with a copper(I) species, often generated in situ, to form a copper(I) amide intermediate.

-

Oxidative Addition: The aryl halide (2-chlorobenzoic acid, often as its carboxylate salt) undergoes oxidative addition to the copper center.

-

Reductive Elimination: The final step involves the reductive elimination from the copper complex, which forms the new C-N bond of the target diarylamine and regenerates the copper catalyst.

Reagents and Experimental Rationale

The selection of reagents is critical for maximizing yield and minimizing side reactions. The table below outlines the key components and the scientific reasoning behind their use.

| Component | Example | Function & Rationale |

| Aryl Halide | 2-Chlorobenzoic Acid | The electrophilic partner in the coupling reaction. The carboxylate group can influence reactivity. |

| Amine | 2,6-Dichloro-3-methylaniline | The nucleophilic partner that forms the C-N bond with the aryl halide. |

| Catalyst | Copper(I) Iodide (CuI) or Copper powder | Facilitates the C-N bond formation. Copper(I) salts are often more effective than metallic copper and can be used in smaller amounts.[4] |

| Base | Potassium Carbonate (K₂CO₃) | Acts as an acid scavenger, neutralizing the HCl formed during the reaction and deprotonating the carboxylic acid to form the more reactive potassium salt. |

| Solvent | N,N-Dimethylformamide (DMF) or Diglyme | A high-boiling polar aprotic solvent is required to dissolve the reactants and withstand the high temperatures (often >120 °C) needed for the reaction.[4][8] |

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for fenamate synthesis.[8][9][10]

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1.0 eq), 2,6-dichloro-3-methylaniline (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent and Catalyst Addition: Add N,N-Dimethylformamide (DMF) to the flask (approx. 5-6 mL per gram of 2-chlorobenzoic acid).[8] Begin stirring the suspension and then add the copper catalyst (e.g., CuI, 0.05-0.1 eq).

-

Reaction: Heat the mixture under a nitrogen atmosphere to a temperature of 120-130 °C.[8] Maintain this temperature and continue vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction typically runs for several hours.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger beaker containing an excess of water.

-

Stir the aqueous mixture and acidify it by slowly adding 3M hydrochloric acid (HCl) until the pH is approximately 2-4. This protonates the carboxylate, causing the crude this compound to precipitate out of the solution.[11]

-

Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with water to remove inorganic salts and residual DMF.

-

Dry the crude product in a vacuum oven at 60-70 °C to yield the crude this compound.

-

Part 2: Purification of Crude this compound

The crude product from the Ullmann synthesis contains unreacted starting materials, residual copper catalyst, and various side products. Recrystallization is the most common and effective method for purifying the crude solid on a laboratory and industrial scale.[12]

Recrystallization: Principle and Solvent Selection

Recrystallization is a purification technique based on differences in solubility.[12] An ideal solvent should dissolve the compound (this compound) completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. For fenamic acids, polar protic solvents are often effective.

Solvent Choice:

-

Ethanol/Water: A mixture of ethanol and water is often an excellent choice. The crude solid can be dissolved in hot ethanol, and water can be added as an anti-solvent to decrease solubility upon cooling, promoting crystallization.

-

Absolute Ethanol: Can be used for direct recrystallization, especially for removing non-polar impurities.[13]

-

Acetone/Ethyl Acetate: Studies on mefenamic acid have shown that these solvents can also be used, potentially yielding different crystal polymorphs which may affect dissolution rates.[14]

Detailed Experimental Protocol: Purification

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[15] The goal is to create a saturated solution.

-

Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities, such as the copper catalyst or the activated charcoal (if used). This step is crucial to prevent premature crystallization on the filter paper.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[15]

-

Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.[15]

-

Drying: Transfer the pure crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Purity Assessment

The purity of the final product should be assessed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of active pharmaceutical ingredients.

The table below summarizes a typical set of HPLC parameters, adapted from USP methods for related compounds.[16]

| Parameter | Condition |

| Column | C18 (e.g., Purospher® STAR RP-18, 5 µm, 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile, Buffer (e.g., pH 5.0 ammonium phosphate), and Tetrahydrofuran mixture (e.g., 23:20:7 v/v/v) |

| Flow Rate | ~1.0 mL/min |

| Detector | UV at 254 nm |

| Temperature | Ambient |

| Injection Volume | 10-20 µL |

Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. For pharmaceutical-grade material, purity should typically exceed 99.5%.

Conclusion

The Ullmann condensation remains a robust and fundamental method for the synthesis of this compound and other N-aryl anthranilic acid derivatives. While the reaction traditionally requires high temperatures, its reliability makes it a staple in medicinal chemistry. The success of the synthesis is critically dependent on a subsequent, well-executed purification step, for which recrystallization is the method of choice. By carefully selecting solvents and controlling the cooling rate, high-purity this compound suitable for research and pharmaceutical development can be reliably obtained. Final purity verification via HPLC is a mandatory quality control step.

References

-

MEthis compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia. (2020-07-02). Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

-

Ullmann Reaction - BYJU'S. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

Methis compound | C14H11Cl2NO2 | CID 4037 - PubChem. Available at: [Link]

-

Ullmann coupling-An overview - OperaChem. (2025-04-01). Available at: [Link]

-

Ullmann reaction - Wikipedia. Available at: [Link]

- CN106380414A - Mefenamic acid and synthesis technology thereof - Google Patents.

-

Showing metabocard for Methis compound (HMDB0015074). Available at: [Link]

- CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents.

-

Synthesis method of mefenamic acid - Eureka | Patsnap. Available at: [Link]

- CN103172530A - Preparation method of tolfenamic acid - Google Patents.

-

EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug - ERIC. Available at: [Link]

-

Recrystallization - YouTube. (2013-09-09). Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

-

SYNTHESIS OF MEFENAMIC ACID | MEDICINAL CHEMISTRY | GPAT-2020 - YouTube. (2019-05-14). Available at: [Link]

- CN1293186A - Process for preparing flufenamic acid - Google Patents.

-

Determination of flufenamic, meclofenamic and mefenamic acids by capillary electrophoresis using beta-cyclodextrin - PubMed. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions - ResearchGate. Available at: [Link]

-

Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal - PubMed. (2017-02-07). Available at: [Link]

-

Characterization and dissolution test of recrystallized mefenamic acid by fast cooling methods - ResearchGate. (2026-01-01). Available at: [Link]

-

USP method - Mefenamic Acid - Merck Millipore. Available at: [Link]

-

Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles - eGrove - University of Mississippi. (2022-09-13). Available at: [Link]

Sources

- 1. Methis compound | C14H11Cl2NO2 | CID 4037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MEthis compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 9. CN106380414A - Mefenamic acid and synthesis technology thereof - Google Patents [patents.google.com]

- 10. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. mt.com [mt.com]

- 13. CN103172530A - Preparation method of tolfenamic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. merckmillipore.com [merckmillipore.com]

Clofenamic acid cyclooxygenase (COX) inhibitory activity

An In-Depth Technical Guide to the Cyclooxygenase (COX) Inhibitory Activity of Fenamates

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Foreword

This technical guide addresses the cyclooxygenase (COX) inhibitory activity of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While the initial topic specified clofenamic acid, a thorough review of authoritative literature reveals a lack of specific quantitative inhibitory data for this particular compound. To provide a robust and data-driven guide, we will focus on methis compound , a closely related and extensively studied member of the fenamate class. The principles, mechanisms, and experimental protocols detailed herein are representative of the class and provide a strong technical foundation for researchers in the field.

The Central Role of Cyclooxygenase in Inflammation

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for the conversion of arachidonic acid into prostanoids, which are critical mediators of a vast array of physiological and pathophysiological processes.[1] This enzyme family is the primary pharmacological target for all non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

There are two principal isoforms of the COX enzyme:

-

COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme.[4][5] It is responsible for producing prostaglandins that regulate essential physiological functions, including the protection of the gastrointestinal mucosa, maintenance of renal blood flow, and platelet aggregation.[4][5]

-

COX-2 (PTGS2): In contrast, COX-2 is typically undetectable in most tissues under normal conditions. Its expression is rapidly and transiently induced by pro-inflammatory stimuli such as cytokines, mitogens, and endotoxins at sites of inflammation.[3][5][6] The prostaglandins generated by COX-2 are major contributors to the clinical signs of inflammation, including pain, fever, and swelling.[7]

The discovery of these two isoforms led to the "COX-2 hypothesis," which posited that selective inhibition of COX-2 could provide potent anti-inflammatory effects without the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[6] This drove the development of selective COX-2 inhibitors (coxibs).[8][9]

The Cyclooxygenase Signaling Pathway

The enzymatic action of COX is the rate-limiting step in the prostanoid synthesis cascade. The process begins when phospholipase A2 liberates arachidonic acid from the cell membrane. COX enzymes then catalyze a two-step reaction: a cyclooxygenase reaction that forms the unstable intermediate Prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to Prostaglandin H2 (PGH2). PGH2 is then converted by various tissue-specific isomerases into biologically active prostanoids like prostaglandins (PGE2, PGD2) and thromboxanes (TXA2).

Mechanism of Action: Fenamate Inhibition of COX

Methis compound belongs to the fenamate class of NSAIDs, which are derivatives of N-phenylanthranilic acid. Structural and biophysical studies have provided critical insights into how these molecules interact with the COX active site.

Crystal structures of fenamates, including methis compound, complexed with human COX-2 reveal that the inhibitor binds within the long, hydrophobic cyclooxygenase channel.[9] A key finding is that these inhibitors often bind in an "inverted" orientation. In this conformation, the acidic carboxylate group of the drug forms hydrogen bonds with residues at the apex (top) of the active site channel, specifically with the side chains of Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530). The rest of the molecule extends down the channel, making van der Waals contacts with hydrophobic residues. This binding physically obstructs the substrate, arachidonic acid, from accessing the catalytic Tyr-385 residue, thereby preventing prostaglandin synthesis.

Some fenamates, like mefenamic acid, have also been shown to be "substrate-selective" inhibitors, meaning they can potently inhibit the oxygenation of endocannabinoid substrates (like 2-arachidonoylglycerol) while only weakly inhibiting the oxygenation of arachidonic acid. This complex behavior is thought to relate to the homodimeric nature of the COX enzyme, where binding of an inhibitor to one monomer can allosterically affect substrate binding in the adjacent monomer.

Quantitative Analysis of COX Inhibition

The potency of an NSAID is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values (IC50 COX-1 / IC50 COX-2) provides a Selectivity Index (SI), a critical parameter for predicting a drug's therapeutic profile.

-

SI << 1: Preferential COX-1 inhibition.

-

SI ≈ 1: Non-selective inhibition.

-

SI >> 1: Selective COX-2 inhibition.

Methis compound is a potent, non-selective inhibitor of both COX isoforms, with IC50 values in the nanomolar range for both enzymes.[4][7] This contrasts with other NSAIDs that show varying degrees of selectivity.

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI) (COX-1/COX-2) | Classification |

| Methis compound | 40 nM [4][7] | 50 nM [4][7] | 0.8 | Non-selective |

| Indomethacin | 9 nM | 310 nM | 0.03 | Preferential COX-1 |

| Ibuprofen | 12,000 nM (12 µM) | 80,000 nM (80 µM) | 0.15 | Preferential COX-1 |

| Diclofenac | 76 nM | 26 nM | 2.9 | Slightly COX-2 Selective |

| Celecoxib (Celebrex®) | 82,000 nM (82 µM) | 6,800 nM (6.8 µM) | 12 | Selective COX-2 |

Note: IC50 values can vary between studies depending on the assay conditions (e.g., enzyme source, substrate concentration). The data presented are representative values from cited literature.

Experimental Protocols for Determining COX Inhibitory Activity

Accurate determination of IC50 values requires robust and validated experimental protocols. Below are two standard, field-proven methodologies for assessing the COX inhibitory activity of compounds like methis compound.

In Vitro Enzymatic Inhibition Assay (Colorimetric)

This assay directly measures the effect of an inhibitor on the peroxidase activity of purified COX-1 and COX-2 enzymes. It is a rapid and high-throughput method ideal for primary screening and mechanistic studies.

Principle of Causality: The COX enzyme has two distinct activities. The first, cyclooxygenase activity, converts arachidonic acid to PGG2. The second, peroxidase activity, reduces PGG2 to PGH2. This protocol leverages the peroxidase component, which is easier to measure colorimetrically. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which turns a vibrant blue color, measured at 590 nm. The rate of color development is directly proportional to the peroxidase activity.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol. Causality: Phenol acts as a cofactor, enhancing and stabilizing the peroxidase activity of the enzyme.

-

Heme Cofactor: Prepare a stock solution of hemin. Causality: Heme is an essential prosthetic group required for COX catalytic activity.

-

Test Compound: Prepare a 10-point, 3-fold serial dilution series of methis compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). Include a DMSO-only vehicle control.

-

Enzymes: Use purified ovine COX-1 and recombinant human COX-2. Dilute to the working concentration in assay buffer just before use.

-

Substrate/Probe Solution: Prepare a solution containing arachidonic acid and TMPD in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Set up separate plates for COX-1 and COX-2.

-

To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).

-

Add 2 µL of the test compound serial dilutions or DMSO vehicle control to the appropriate wells.

-

Self-Validation: Include wells with a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

-

Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Substrate/Probe solution to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 590 nm every 30 seconds for 5 minutes.

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.

-

Cell-Based COX Inhibition Assay

This assay provides a more physiologically relevant model by measuring COX activity within intact cells. It accounts for factors like cell permeability and potential compound metabolism.

Principle of Causality: Murine macrophage cells (e.g., RAW 264.7) are used because they express low basal levels of COX-2. Stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, mimics an inflammatory response and induces high levels of COX-2 expression. The inhibitory activity of the test compound is determined by quantifying the reduction in prostaglandin E2 (PGE2), a key product of the COX-2 pathway, released into the cell culture supernatant. PGE2 levels are measured using a highly sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells into a 96-well tissue culture plate at a density of ~2.5 x 10⁵ cells/mL and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of methis compound in cell culture medium.

-

Remove the old medium from the cells and replace it with medium containing the test compound dilutions or vehicle (e.g., 0.1% DMSO).

-

Pre-incubate the cells with the compound for 1 hour. Causality: This pre-incubation allows the compound to permeate the cells and bind to any constitutively expressed COX before the inflammatory challenge.

-

Add LPS to all wells (except for the unstimulated negative control) to a final concentration of 1 µg/mL.

-

Self-Validation: Include controls: (1) Unstimulated cells + vehicle, (2) Stimulated cells + vehicle (represents 0% inhibition), and (3) Stimulated cells + a known COX-2 inhibitor (positive control).

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

PGE2 Quantification (Competitive ELISA):

-

Carefully collect the cell culture supernatant from each well.

-

Perform the PGE2 ELISA according to the manufacturer’s instructions (e.g., from Cayman Chemical or Abcam). This typically involves:

-

Adding standards, controls, and samples to an antibody-coated plate.

-

Adding a PGE2-acetylcholinesterase (AChE) tracer (the "competitor").

-

Incubating, washing, and adding a developing solution (Ellman's Reagent).

-

-

Read the absorbance on a plate reader at the appropriate wavelength (typically 405-420 nm). Causality: In a competitive ELISA, the signal is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the known PGE2 standards.

-

Calculate the PGE2 concentration in each experimental sample from the standard curve.

-

Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

-

Plot the percent inhibition vs. the log of the inhibitor concentration and fit with a non-linear regression curve to determine the IC50 value.

-

Conclusion and Future Directions

Methis compound is a potent, non-selective inhibitor of both COX-1 and COX-2, a characteristic it shares with many traditional NSAIDs. Its mechanism of action is well-understood, involving direct binding within the enzyme's active site channel to block substrate access. The methodologies described in this guide—the direct in vitro enzymatic assay and the more physiologically relevant cell-based assay—represent the gold standard for characterizing the potency and selectivity of such inhibitors. For drug development professionals, understanding the nuances of these protocols and the interpretation of the resulting data is fundamental to advancing novel anti-inflammatory therapeutics. Future research may focus on modifying the fenamate scaffold to achieve greater COX-2 selectivity, potentially leading to drugs with improved safety profiles.

References

- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. (Note: Foundational concept, URL not directly available from search but is a cornerstone of the field).

- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145-182.

- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.

-

Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930. Available at: [Link]

-

GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body?. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Cyclooxygenase. Retrieved January 21, 2026, from [Link]

-

Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 291(29), 15039–15050. Available at: [Link]

-

Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved January 21, 2026, from [Link]

-

Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. Available at: [Link]

-

Prusakiewicz, J. J., Duggan, K. C., & Marnett, L. J. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7352–7354. Available at: [Link]

-

Kalgutkar, A. S., et al. (2002). Amide derivatives of methis compound as selective cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry letters, 12(4), 521–524. Available at: [Link]

-

Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 97(2), 925–930. Available at: [Link]

- Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.

- O'Neill, G. P., et al. (1994). Expression of human prostaglandin G/H synthase-1 and -2 in insect cells: differential inhibition by non-steroidal anti-inflammatory drugs. Molecular Pharmacology, 45(2), 225-232.

-

Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved January 21, 2026, from [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. Available at: [Link]

- Oates, J. A., et al. (1996). The 1995 Albert Lasker Medical Research Award. Aspirin and related drugs. JAMA, 276(2), 157-160.

- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.

- Patrignani, P., et al. (1994). Differential inhibition of human prostaglandin endoperoxide synthase-1 and -2 by nonsteroidal anti-inflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.

- Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697.

- Gierse, J. K., et al. (1996). Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase. Biochemical Journal, 313(Pt 3), 807-814.

- Laneuville, O., et al. (1994). Differential inhibition of human prostaglandin endoperoxide H synthases-1 and -2 by nonsteroidal anti-inflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 271(2), 927-934.

- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614.

- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S-8S.

- Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314.

-

PubChem. (n.d.). Methis compound. Retrieved January 21, 2026, from [Link]

-

Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 53(12), 1679–1685. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methis compound sodium | COX | Gap Junction Protein | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Clofenamic Acid and its Analogs

Foreword: Decoding the Anti-Inflammatory Action of Clofenamic Acid

This compound, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), presents a compelling case study in the principles of medicinal chemistry and drug design. Its efficacy as an anti-inflammatory agent is intrinsically linked to its molecular architecture, where subtle modifications can profoundly influence its biological activity. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound, intended for researchers, scientists, and drug development professionals. We will dissect the key structural motifs, explore the impact of chemical modifications on its primary mechanism of action—the inhibition of cyclooxygenase (COX) enzymes—and provide practical, field-proven experimental protocols for SAR investigation. Our approach is rooted in a deep understanding of the causality behind experimental choices, ensuring a robust and insightful narrative.

The Core Scaffold: Understanding the Fenamate Pharmacophore

This compound, chemically known as N-(2,6-dichloro-3-methylphenyl)anthranilic acid, is built upon the N-phenylanthranilic acid scaffold. This core structure is the cornerstone of its anti-inflammatory activity and serves as the template for SAR studies.

The fundamental components of the fenamate pharmacophore are:

-

Anthranilic Acid Moiety: This provides the acidic center, typically a carboxylic acid, which is crucial for binding to the active site of the COX enzymes.

-

N-Phenyl Ring: This lipophilic group contributes to the overall binding affinity and can be substituted to modulate potency and selectivity.

-

Secondary Amine Linker: This bridge connects the two aromatic rings and plays a critical role in maintaining the optimal spatial orientation for receptor interaction.

The following diagram illustrates the foundational structure of this compound and highlights the key areas for modification in SAR studies.

Caption: Core structure of this compound highlighting key areas for SAR modifications.

Mechanism of Action: Targeting the Cyclooxygenase Enzymes

The primary anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to its inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]

The acidic carboxylate group of this compound forms a crucial ionic interaction with a conserved arginine residue (Arg120) in the active site of both COX isoforms. The N-phenyl ring occupies a hydrophobic channel within the enzyme, and its substitution pattern can influence the selectivity towards COX-2. The non-planar orientation of the two aromatic rings, defined by the dihedral angle, is a critical determinant of binding affinity.[1]

The following diagram illustrates the simplified mechanism of action of this compound.

Sources

Discovery and history of Clofenamic acid

An In-Depth Technical Guide to the Discovery and History of Meclofenamic Acid

Abstract

Methis compound, a prominent member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has a rich history rooted in the mid-20th century's quest for potent analgesics and anti-inflammatory agents. This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and early clinical development of methis compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this significant therapeutic agent.

The Genesis of a Fenamate: Discovery at Parke-Davis

The story of methis compound begins in the laboratories of Parke-Davis, a pharmaceutical company at the forefront of drug discovery in the 1960s. A team of scientists led by Claude Winder was instrumental in the development of the fenamate class of NSAIDs. This research program led to the invention of mefenamic acid in 1961, flufenamic acid in 1963, and culminating in the discovery of meclofenamate sodium in 1964.[1] The primary objective of this research was to identify novel non-steroidal compounds with potent anti-inflammatory and analgesic properties, offering an alternative to corticosteroids and their associated side effects.

Molecular Architecture and Physicochemical Properties

Methis compound, chemically known as N-(2,6-dichloro-3-methylphenyl)anthranilic acid, is a derivative of anthranilic acid.[2] Its structure is characterized by two aromatic rings linked by a secondary amine, with the dichloromethylphenyl group being a key determinant of its pharmacological activity.

| Physicochemical Property | Value |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |

| Molecular Weight | 296.15 g/mol |

| Melting Point | 287-291 °C |

| Water Solubility | Low |

| Physical Appearance | White to yellowish-white crystalline powder |

Chemical Synthesis: The Ullmann Condensation

The synthesis of methis compound is classically achieved through the Ullmann condensation reaction. This copper-catalyzed reaction forms the crucial C-N bond between an aryl halide and an amine.[3][4][5]

Core Synthesis Pathway

The synthesis involves the reaction of 2-chlorobenzoic acid with 2,6-dichloro-3-methylaniline in the presence of a copper catalyst and a base to neutralize the hydrogen chloride formed during the reaction.

Ullmann Condensation for Methis compound Synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the laboratory synthesis of methis compound:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid and 2,6-dichloro-3-methylaniline in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Catalyst and Base: Add a catalytic amount of a copper(I) salt (e.g., cuprous iodide) and an excess of a base (e.g., anhydrous potassium carbonate).

-

Reaction: Heat the mixture to reflux with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into an excess of water. Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the crude methis compound.

-

Purification: Collect the crude product by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield pure methis compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of methis compound are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

The Cyclooxygenase Pathway

Methis compound acts as a non-selective inhibitor of both COX-1 and COX-2 isoforms. By blocking the active site of these enzymes, it prevents the synthesis of prostaglandins and other pro-inflammatory eicosanoids.

Mechanism of Action of Methis compound.

Early Clinical Development and Efficacy

Following its discovery, meclofenamate sodium (the salt form of methis compound) underwent extensive clinical evaluation. Double-blind, multicenter studies were conducted in the United States and Canada to establish its efficacy and safety in the treatment of rheumatoid arthritis.[7][8]

Pivotal Clinical Trials

These trials compared meclofenamate sodium with aspirin (acetylsalicylic acid) and a placebo. The studies consistently demonstrated that meclofenamate sodium was significantly more effective than placebo and comparable to aspirin in improving both objective and subjective measures of disease activity in patients with rheumatoid arthritis.[7][8] A notable six-month, double-blind study further solidified these findings, showing that in patients not receiving concomitant gold or steroid therapy, meclofenamate sodium appeared to be more effective than aspirin, with a statistically significant reduction in joint tenderness.[9]

Quantitative Efficacy Data from a 6-Month Multicenter Trial

| Treatment Group | Daily Dosage | Key Efficacy Outcome (Tenderness Reduction) |

| Sodium Meclofenamate | 200 to 400 mg | 35% to 50% greater reduction compared to aspirin (statistically significant during the first 2 months) |

| Aspirin | 2.4 to 4.8 g | Baseline for comparison |

Adverse Effect Profile

The most commonly reported adverse effect associated with meclofenamate sodium was gastrointestinal, with diarrhea being more frequent than with aspirin or placebo.[7][9] However, side effects commonly associated with aspirin, such as tinnitus and deafness, were not observed in patients receiving meclofenamate sodium.[7] The overall incidence of withdrawals due to adverse reactions was not significantly different between the meclofenamate sodium and aspirin treatment groups.[9]

Conclusion

The discovery of methis compound by the Parke-Davis team marked a significant advancement in the field of non-steroidal anti-inflammatory drugs. Its unique chemical structure, synthesized via the robust Ullmann condensation, provided a potent mechanism for inhibiting prostaglandin synthesis. Early clinical trials firmly established its efficacy in managing the symptoms of rheumatoid arthritis, offering a valuable therapeutic alternative. While its use has been tempered by gastrointestinal side effects, the story of methis compound remains a cornerstone in the history of pain and inflammation management, providing a foundation for the development of subsequent generations of NSAIDs.

References

-

GPATINDIA. (2020, July 2). MEthis compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

-

Wikipedia. (n.d.). Methis compound. Retrieved from [Link]

-

Frankus, E., & Persson, K. (1975). A six-month, double-blind comparison of sodium meclofenamate ('Meclomen') with buffered aspirin in the treatment of rheumatoid arthritis. Current Medical Research and Opinion, 3(4), 230–243. [Link]

-

Preston, S. N. (1978). Double-blind multicenter studies with meclofenamate sodium in the treatment of rheumatoid arthritis in the United States and Canada. Current Medical Research and Opinion, 5(Suppl 2), 15–26. [Link]

-

Frontiers in Chemistry. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

ResearchGate. (2016). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). [Link]

Sources

- 1. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 2. MEthis compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 5. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Six-month, double-blind comparison of sodium meclofenamate ("Meclomen') with buffered aspirin in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Double-blind multicenter studies with meclofenamate sodium in the treatment of rheumatoid arthritis in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A single-blind crossover trial of the anti-inflammatory drug sodium meclofenamate and placebo, including an evaluation of hand grip and of lymphocyte responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

Clofenamic acid physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of Clofenamic Acid

Executive Summary

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). In drug development, a profound understanding of a molecule's properties is not merely academic; it is the foundation upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for property determination. We will delve into the structural basis for its acidity and lipophilicity, present quantitative data in a clear, comparative format, and provide detailed, validated methodologies for determining its solubility, melting point, and ionization constant (pKa). The protocols are designed to ensure thermodynamic equilibrium and analytical precision, reflecting the rigorous standards required for regulatory submission and successful drug product development.

Chemical Identity and Structure

This compound is an aminobenzoic acid derivative.[1] Its chemical identity is foundational to all subsequent physicochemical discussions.

-

IUPAC Name: 2-(2,3-dichloroanilino)benzoic acid[1]

-

CAS Number: 4295-55-0[1]

-

Molecular Formula: C₁₃H₉Cl₂NO₂[1]

-

Molecular Weight: 282.12 g/mol [1]

The molecule's architecture, specifically the arrangement of its functional groups, dictates its behavior. The structure consists of an anthranilic acid moiety linked via a secondary amine bridge to a 2,3-dichlorophenyl ring.

-

Carboxylic Acid Group (-COOH): This is the primary acidic center of the molecule, responsible for its pKa and its ability to form salts. Its protonation state is highly dependent on pH, which governs aqueous solubility.

-

Secondary Amine (-NH-): This linker group is crucial for the molecule's activity. The non-coplanar orientation of the two aromatic rings, influenced by substitutions, is a key feature of the fenamate class, impacting receptor binding.[2]

-

Dichlorophenyl Ring: The two chlorine atoms significantly increase the molecule's lipophilicity and contribute to its overall electronic properties.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound and its close, more extensively studied analog, methis compound. Understanding these parameters is critical for predicting the in vivo fate of a drug candidate.

| Property | This compound | Methis compound | Significance in Drug Development |

| Molecular Weight ( g/mol ) | 282.12[1] | 296.15[3] | Influences diffusion rates and membrane transport. |

| Physical Form | Solid (Predicted) | Off-White to Light Orange Solid[4] | Dictates handling, storage, and formulation strategies (e.g., powder vs. solution). |

| Melting Point (°C) | Data not available | 257 - 259[2][3] | A key indicator of purity and lattice energy. Affects manufacturing processes like granulation and milling. |

| pKa (Acid Dissociation Constant) | Data not available | ~3.79 - 4.0[4][5] | Governs the degree of ionization at physiological pH (~7.4), directly impacting solubility and absorption across biological membranes. |

| LogP (Octanol-Water Partition) | 6.2 (XlogP, Predicted)[6] | 5.11 - 6.09 (Predicted)[5] | Measures lipophilicity. A high LogP suggests good membrane permeability but potentially poor aqueous solubility. |

| Aqueous Solubility | Very low (Predicted) | 0.0037 g/L[5] | A critical parameter for dissolution and bioavailability. Low solubility is a major challenge in formulation. |

Expert Insight: The predicted high LogP and the experimentally determined low aqueous solubility of the fenamate class underscore a central challenge in their development: balancing membrane permeability with sufficient solubility for dissolution.[5][7] The acidic pKa of ~4.0 means that at the pH of the stomach (~1-2), the molecule will be predominantly in its neutral, less soluble form.[5] In the higher pH of the small intestine, it will be ionized, which enhances solubility but can reduce passive diffusion across the intestinal wall.

Field-Proven Methodologies for Characterization

To ensure data integrity and reproducibility, standardized, well-understood analytical methods are paramount. The following sections detail the protocols for determining the critical parameters discussed above. These are not just procedural steps but self-validating systems designed for accuracy.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] The goal is to create a saturated solution where the rate of the solid drug dissolving equals the rate of dissolved drug precipitating. Kinetic solubility assays, while faster, often overestimate solubility as they start from a DMSO stock and can form supersaturated solutions that haven't yet crashed out.[9] For regulatory purposes and accurate biopharmaceutical modeling, thermodynamic solubility is required.[10]

Sources

- 1. 2-((2,3-Dichlorophenyl)amino)benzoic acid | C13H9Cl2NO2 | CID 71194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MEthis compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. usbio.net [usbio.net]

- 4. Methis compound CAS#: 644-62-2 [m.chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. PubChemLite - this compound (C13H9Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Clofenamic acid crystalline structure and polymorphs

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Fenamates

Abstract

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development, impacting a drug's stability, solubility, and bioavailability. The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) is renowned for its extensive and complex polymorphic behavior, making it an exemplary system for scientific investigation. This guide provides a comprehensive technical overview of the crystalline structures and polymorphs of fenamates. While the specific compound clofenamic acid (CAS 4295-55-0; 2-[(2,3-Dichlorophenyl)amino]benzoic acid) lacks detailed crystallographic data in the public domain, this paper will delve into the well-characterized polymorphism of its structural analogs—tolfenamic acid, mefenamic acid, and flufenamic acid—to provide researchers and drug development professionals with a thorough understanding of the principles governing polymorphism within this important class of molecules.

The Fenamate "Polymorphophore": A Structural Basis for Polymorphism

The fenamate molecular backbone, characterized by a substituted N-phenylanthranilic acid scaffold, is a classic example of a "polymorphophore"—a molecular structure prone to crystallization in multiple forms. The primary driver for this phenomenon is the conformational flexibility arising from the rotation around the C-N bond linking the two aromatic rings. This rotation gives rise to different molecular conformers that can then pack into distinct crystal lattices, resulting in a variety of polymorphs with different physicochemical properties.

The key structural feature is the dihedral angle between the two phenyl rings. Variations in this angle, often influenced by the nature and position of substituents, lead to different conformers which are often close in energy, allowing multiple forms to be experimentally accessible.[1][2]

Caption: General structure of a fenamate and the key torsional angle responsible for conformational polymorphism.

Case Studies in Fenamate Polymorphism

The complexity and richness of fenamate polymorphism are best understood through specific examples.

Tolfenamic Acid (TFA)

Tolfenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid) is a highly studied fenamate known to exhibit at least nine polymorphic forms.[1][3] The two most common and easily prepared forms are Form I (white) and Form II (yellow).[1]

The primary structural difference between Form I and Form II is the dihedral angle between the planes of the two benzene rings.[1] This conformational difference leads to distinct packing arrangements and hydrogen bonding networks, which in turn affect their physical properties and stability.

-

Form I: The dihedral angle is approximately 73-74°.[1][4] It belongs to the monoclinic space group P2₁/c.[1][4]

-

Form II: The dihedral angle is significantly smaller at around 44-46°.[1][4] It crystallizes in the monoclinic space group P2₁/n.[1][4]

Studies on their relative stability suggest a complex relationship. While some research indicates Form I is the most thermodynamically stable form at ambient conditions, the energy differences between polymorphs are very small, often within a few kJ/mol.[5]

Mefenamic Acid (MA)

Mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid) is reported to exist in at least three polymorphic forms, designated I, II, and III.[6][7] These forms exhibit an enantiotropic relationship, meaning their relative stability inverts with temperature.[6][8]

-

Form I: This is the thermodynamically stable form at room temperature and is the form used in commercial drug products.[7][9]

-

Form III: A metastable form.[9]

The transition from Form I to Form II can be observed using thermal analysis methods like Differential Scanning Calorimetry (DSC), typically occurring at temperatures between 160°C and 190°C.[7][8][10]

Flufenamic Acid (FFA)

Flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) holds a record as one of the most polymorphic pharmaceutical compounds, with nine structurally characterized forms. This remarkable polymorphism is attributed to the conformational flexibility of the molecule.[2] The discovery of these many forms was facilitated by advanced screening techniques like polymer-induced heteronucleation (PIHn), which can access metastable forms that are difficult to obtain through conventional solvent-based crystallization.

| Compound | Known Polymorphs | Key Structural Features | Thermodynamic Relationship |

| Tolfenamic Acid | At least 9[3] | Conformational; difference in dihedral angle between phenyl rings.[1] | Form I is generally considered the most stable at ambient conditions. |

| Mefenamic Acid | At least 3[6][7] | Conformational.[9] | Enantiotropic; Form I stable at RT, Form II stable at high T.[6][8] |

| Flufenamic Acid | 9 characterized forms | Conformational. | Form III is the most stable form. |

Experimental Protocols for Polymorph Generation and Characterization

A systematic approach is required to discover, isolate, and characterize polymorphic forms.

Polymorph Screening and Crystallization Workflow

A typical workflow involves crystallization from a wide range of solvents under various conditions (temperature, cooling rate, supersaturation) to explore the solid-form landscape.

Sources

- 1. This compound | 4295-55-0 [amp.chemicalbook.com]

- 2. Crystal structures of tolfenamic acid polymorphic forms I and II with precise hydrogen-atom positions for nuclear magnetic resonance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methis compound [webbook.nist.gov]

- 4. Methis compound | C14H11Cl2NO2 | CID 4037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. methis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Note & Protocol: A Guide to In Vitro Cell Culture Studies with Clofenamic Acid

Introduction: Unveiling the In Vitro Potential of Clofenamic Acid

This compound belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), a group of compounds extensively studied for their therapeutic effects. While its primary clinical use is centered around its anti-inflammatory and analgesic properties, emerging research has highlighted its significant potential as an antineoplastic agent, demonstrating cytotoxic effects against various cancer cell lines.[1][2] The therapeutic actions of fenamates, including this compound, are attributed to a multi-target profile that extends beyond the classical NSAID mechanism of cyclooxygenase (COX) inhibition.[3][4][5]

This guide provides a comprehensive framework for utilizing this compound in in vitro cell culture models. It details not only the "how" but also the "why" behind critical protocol steps, from stock solution preparation to the execution of core functional assays. By understanding the causality behind the methodology, researchers can design robust, self-validating experiments to explore the multifaceted biological activities of this compound.

A Note on Fenamate Analogs: While this protocol is designed for this compound, the in vitro research landscape is more densely populated with studies on its close structural analogs, methis compound and tolfenamic acid. The experimental principles, including solvent choice, concentration ranges, and target pathways, are highly conserved across the fenamate class. Therefore, this guide synthesizes data from these closely related compounds to provide a robust and well-grounded starting point for your investigations.

Section 1: The Mechanistic Landscape of this compound

The biological effects of this compound are not monolithic; they arise from its ability to modulate several key cellular pathways. A foundational understanding of these mechanisms is critical for designing meaningful experiments and interpreting results accurately.

1.1. Primary Mechanism: Cyclooxygenase (COX) Inhibition Like other NSAIDs, this compound is a potent inhibitor of COX enzymes (COX-1 and COX-2).[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Inhibition of prostaglandin synthesis is a cornerstone of its anti-inflammatory effect.[4][6]

1.2. COX-Independent Pathways: Targeting Key Signaling Cascades Beyond COX inhibition, the anti-inflammatory and anti-cancer effects of fenamates are significantly influenced by their modulation of COX-independent signaling pathways.

-

NF-κB (Nuclear Factor kappa B) Signaling: The NF-κB pathway is a central regulator of inflammation and cell survival. In inflammatory conditions, fenamates have been shown to suppress the activation of NF-κB.[7][8] This is often achieved by preventing the degradation of its inhibitor, IκBα, thereby trapping the active NF-κB dimer (p65/p50) in the cytoplasm and blocking the transcription of pro-inflammatory genes.[7] Interestingly, in some cancer cell contexts and in the absence of inflammatory stimuli, fenamates can paradoxically activate NF-κB, contributing to a pro-apoptotic response.[9][10]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK family, including JNK, p38, and ERK (p44/42), is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.[11] Studies on fenamates demonstrate a cell-context-specific modulation of these kinases. For instance, tolfenamic acid has been shown to suppress TNF-α-stimulated phosphorylation of JNK, which is upstream of NF-κB activation.[7][8] In other models, it can reduce p44/42 MAPK expression or increase p38 phosphorylation, leading to anti-proliferative and pro-apoptotic effects, respectively.[11][12]

Section 2: Preparing this compound for Cell Culture

Proper preparation of your compound is the bedrock of reproducible in vitro experiments. Due to its poor aqueous solubility, this compound requires an organic solvent for initial dissolution.

2.1. Required Reagents & Materials

-

This compound powder (or analog, e.g., Methis compound)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

-

Serological pipettes and calibrated micropipettes with sterile tips

-

Vortex mixer

2.2. Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol creates a highly concentrated stock that allows for minimal solvent addition to your final culture volume, thereby reducing the risk of solvent-induced artifacts.

-

Calculate Required Mass: Determine the mass of this compound powder needed.

-

Molecular Weight (MW) of this compound: ~296.14 g/mol

-

Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

-

Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L x 0.001 L x 296.14 g/mol x 1000 mg/g = 29.61 mg

-

-

Weighing: Accurately weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube or vial.

-

Causality: Using a sterile container from the start prevents contamination of your stock solution, which will be used for multiple experiments.

-

-

Dissolution: Add the calculated volume of cell culture-grade DMSO (e.g., 1 mL for 29.61 mg).

-

Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.

-

Causality: Ensuring complete dissolution is critical for accurate and consistent dosing in subsequent experiments.

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.

-

Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contamination over time.

-

2.3. Protocol: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the DMSO stock into your cell culture medium immediately before treating your cells.

-

Determine Final Concentration: Decide on the final concentrations needed for your experiment (e.g., 10 µM, 50 µM, 100 µM).

-

Calculate Dilution: Calculate the volume of stock solution required. A common practice is to perform a serial dilution to maintain accuracy and prevent precipitation.[13]

-

Formula: (Final Concentration x Final Volume) / Stock Concentration = Volume of Stock

-

Example for 10 mL of medium with a 50 µM final concentration from a 100 mM stock: (50 µM x 10 mL) / 100,000 µM = 0.005 mL = 5 µL

-

-

Dilution: Directly add the calculated volume of the stock solution (e.g., 5 µL) to your final volume of pre-warmed complete culture medium (e.g., 10 mL). Mix immediately and thoroughly by gentle inversion or pipetting.

-

Causality: Adding the small volume of DMSO stock directly to the larger volume of aqueous medium with immediate mixing helps prevent the compound from precipitating out of solution.[14]

-

-

Vehicle Control (Crucial): Prepare a parallel control treatment by adding an equivalent volume of pure DMSO to the same volume of culture medium. For the example above, you would add 5 µL of DMSO to 10 mL of medium.

Section 3: Core Experimental Protocols & Data

3.1. General Experimental Workflow

Most in vitro studies with this compound will follow a standardized workflow. This process ensures consistency and allows for the integration of various endpoint assays.

3.2. Determining Optimal Concentration: Dose-Response Cytotoxicity (MTT Assay)

Before investigating specific mechanisms, it is imperative to determine the cytotoxic concentration range of this compound for your specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[17]

Step-by-Step Protocol:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and grow for 12-24 hours.

-

Prepare Drug Dilutions: Prepare a series of this compound working solutions in culture medium at 2x the desired final concentrations (e.g., 0, 10, 20, 50, 100, 200, 400, 800 µM). Also prepare a 2x vehicle control.

-

Treatment: Carefully remove the old medium from the cells. Add 100 µL of the appropriate drug dilution to each well (in triplicate or quadruplicate). The final concentrations will now be 0, 5, 10, 25, 50, 100, 200, and 400 µM.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Solubilize Crystals: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.

-

Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability). Plot the results to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

3.3. Data Presentation: Typical IC₅₀ Values for Fenamates in Cancer Cell Lines

The cytotoxic potency of fenamates varies significantly depending on the cell line. Establishing an IC₅₀ value is crucial for designing subsequent mechanistic studies, where sub-toxic concentrations are often required.

| Cell Line | Cancer Type | Compound | Incubation Time | Approx. IC₅₀ (µM) | Reference |

| PC3 | Prostate (Androgen-Ind.) | Methis compound | 72 hours | 48 | [18] |

| LNCaP | Prostate (Androgen-Dep.) | Methis compound | 72 hours | 28 | [18] |

| HeLa | Cervical | Methis compound | Not Specified | ~50-90% death at 100 µM | [1] |

| HCT116 | Colorectal | Methis compound | 24 hours | > 100 | [17] |

| PC3 | Prostate | Methis compound | 24 hours | ~50 | [17] |

Section 4: Advanced Application - Investigating Anti-Inflammatory Effects via Western Blot

This protocol provides a method to assess if this compound can inhibit inflammation induced by TNF-α, a common pro-inflammatory cytokine, by analyzing key proteins in the MAPK/NF-κB pathway.

Step-by-Step Protocol:

-

Cell Seeding & Growth: Seed cells (e.g., HCT116, HEK293) in 6-well plates and grow them to 70-80% confluency.

-

Pre-treatment: Pre-treat the cells with a sub-toxic concentration of this compound (e.g., 50 µM, determined from your MTT assay) or vehicle control for 6 hours.[7]

-

Causality: Pre-treatment allows the drug to enter the cells and engage its targets before the inflammatory stimulus is applied.

-

-

Inflammatory Stimulation: Add TNF-α (e.g., 10 ng/mL) to the appropriate wells and incubate for a short period (e.g., 15-30 minutes) to observe acute signaling changes like protein phosphorylation.[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-JNK (to assess MAPK activation)

-

IκBα (to assess degradation)

-

β-Actin or GAPDH (as a loading control)

-

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Interpretation: In TNF-α treated cells, you expect to see an increase in p-JNK and a decrease in IκBα levels. In cells pre-treated with this compound, this effect should be attenuated, demonstrating its anti-inflammatory action.[7][8]

Conclusion

This compound is a versatile compound for in vitro research, offering a rich field of study in inflammation, cancer biology, and cell signaling. Success in these investigations hinges on a methodical approach that begins with proper compound handling and robust determination of working concentrations. By applying the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers are well-equipped to generate reliable, high-quality data and further elucidate the therapeutic potential of this potent fenamate.

References

-

Methis compound | C14H11Cl2NO2 | CID 4037 - PubChem. (n.d.). PubChem. Retrieved January 17, 2024, from [Link]

-

Shao, J., et al. (2015). Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. Biomolecules & Therapeutics, 23(1), 39–44. [Link]

-